![molecular formula C20H16ClN3S B2518202 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207012-19-8](/img/structure/B2518202.png)

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

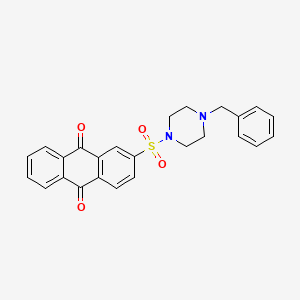

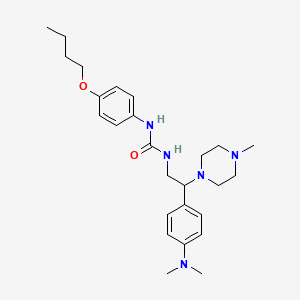

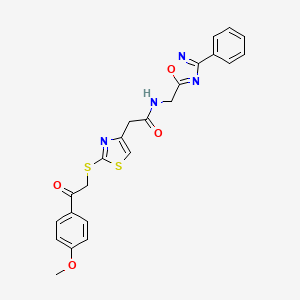

The compound "2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of chalcones with hydrazine or its derivatives. For example, the synthesis of various pyrazole analogues can be achieved by reacting chalcones with hydrazine hydrate in acetic acid . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was performed by a condensation/cyclisation reaction of a chalcone derivative with (3-chlorophenyl)hydrazine hydrochloride . These methods are efficient and can yield a variety of substituted pyrazoles with different functional groups, which can significantly affect their biological activities .

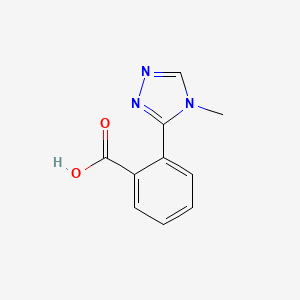

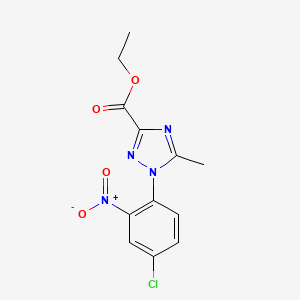

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as UV, IR, NMR, and elemental analysis . Single-crystal X-ray diffraction studies provide detailed insights into the molecular conformation and crystal packing of these compounds . For instance, the crystal structure of a related pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions . These structural features can influence the physical properties and reactivity of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, depending on the substituents present on the pyrazole ring. The presence of reactive functional groups such as carboxylic acids or esters can lead to the formation of molecular adducts or cocrystals through hydrogen bonding . These interactions can be exploited to modify the physical properties of the compounds or to form new materials with desired characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chloro, methoxy, or nitro groups can alter these properties . Pyrazole derivatives have been reported to exhibit a range of biological activities, including ACE inhibitory, anti-inflammatory, antidepressant, antimicrobial, and antioxidant properties . These activities are often evaluated through various in vitro assays, and the results can guide the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Environmental Exposure and Health Implications

Organophosphorus and Pyrethroid Pesticides : Research on the environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides highlights their widespread use and the potential neurotoxic impact, especially on young children. A study in South Australia investigated preschool children's exposure to these chemicals, finding widespread chronic exposure through indirect measures such as residential proximity to agricultural activity and parental occupational contact (Babina et al., 2012)[https://consensus.app/papers/exposure-organophosphorus-pyrethroid-pesticides-south-babina/8837324f30d959c8a93fd94490452bc8/?utm_source=chatgpt].

Persistent Organic Pollutants : Another area of concern is the presence of persistent organic pollutants, including polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans, in firefighters from Northern California. These compounds are associated with increased cancer rates among firefighters, indicating significant occupational exposure to toxic compounds (Shaw et al., 2013)[https://consensus.app/papers/persistent-pollutants-including-polychlorinated-shaw/30bb07ac4c065d1e8336508ef38573c2/?utm_source=chatgpt].

Exposure to Chemicals in Consumer Products

Parabens and UV Filters : Studies also document human exposure to parabens and UV filters, chemicals used in personal care products. For instance, an investigation into the presence of parabens and benzophenone-type UV filters in human placenta highlighted concerns regarding embryonic and fetal exposure to endocrine-disrupting chemicals. This study is among the first to report the accumulation of benzyl paraben and benzophenone-4 in placental tissue (Valle-Sistac et al., 2016)[https://consensus.app/papers/determination-parabens-filters-placenta-first-vallesistac/93baccef7c1d50df88b47cf59d64165d/?utm_source=chatgpt].

Chemical Exposure in Specific Populations

Children's Exposure : Research focusing on children's exposure to flame retardants and related chemicals underscores the vulnerability of this demographic. A study on metabolites of organophosphate flame retardants and 2-ethylhexyl tetrabromobenzoate in urine from mothers and toddlers revealed that children had higher levels of certain metabolites compared to their mothers, suggesting higher exposure rates among the young (Butt et al., 2014)[https://consensus.app/papers/metabolites-organophosphate-flame-retardants-butt/f156938b72b25c449b354608dfd0d9ce/?utm_source=chatgpt].

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3S/c1-14-5-2-3-6-16(14)13-25-20-19-12-18(23-24(19)10-9-22-20)15-7-4-8-17(21)11-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFIFSGPOKDZGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)

![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![Tert-butyl (3aR,7aR)-4-(2-chloropyrimidine-5-carbonyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2518142.png)